2-Amino-N-(2,6-dichlorophenyl)acetamide
Description
Significance of the Acetamide (B32628) Moiety in Chemical Biology and Drug Design
The acetamide moiety, characterized by the CH₃CONH- group, is a fundamental structural unit in medicinal chemistry and drug design. taylorandfrancis.compatsnap.com It is a derivative of acetic acid and is the simplest amide. patsnap.com This functional group is prevalent in numerous biologically active compounds and approved small-molecule drugs. archivepp.comgalaxypub.co The significance of the acetamide scaffold stems from its versatile chemical properties and its ability to engage in crucial molecular interactions. patsnap.com
The amide bond within the acetamide group can participate in hydrogen bonding, which is vital for the binding of a drug molecule to its biological target, such as an enzyme or receptor. patsnap.commdpi.com The acetamide group's presence can influence a molecule's polarity, lipophilicity, and metabolic stability, which are key determinants of a drug's pharmacokinetic profile. mdpi.com Researchers often incorporate or modify acetamide moieties to enhance a compound's solubility, improve bioavailability, and fine-tune its therapeutic effects. archivepp.comresearchgate.net
Acetamide derivatives have demonstrated a vast spectrum of pharmacological activities. galaxypub.co Their synthetic accessibility allows for the creation of large libraries of compounds for screening. archivepp.com The diverse biological activities attributed to acetamide-containing molecules underscore their importance as a privileged scaffold in the development of new therapeutic agents. archivepp.comgalaxypub.conih.gov
Table 1: Reported Biological Activities of Acetamide Derivatives
| Biological Activity | Reference |
|---|---|
| Anti-inflammatory | archivepp.comgalaxypub.co |
| Antimicrobial | archivepp.comgalaxypub.co |
| Anticonvulsant | archivepp.comgalaxypub.conih.gov |
| Anticancer | galaxypub.conih.gov |
| Antiviral | archivepp.comgalaxypub.co |
| Analgesic | galaxypub.conih.gov |
| Antioxidant | nih.govresearchgate.net |
| Anti-HIV | archivepp.comgalaxypub.co |
| Sedative-hypnotic | archivepp.comgalaxypub.co |
| Antihypertensive | archivepp.comgalaxypub.co |
This table is generated based on data from multiple sources.
Overview of Dichlorophenyl Acetamide Derivatives in Contemporary Academic Research
Within the broader class of substituted acetamides, derivatives containing a dichlorophenyl group have been a subject of significant academic research. The presence of two chlorine atoms on the phenyl ring can substantially alter the electronic and steric properties of the molecule, influencing its interaction with biological targets and its metabolic fate. cymitquimica.com The position of the chlorine atoms (e.g., 2,4-dichloro, 3,4-dichloro, or 2,6-dichloro) is a critical factor in determining the compound's specific activity. cymitquimica.comnuph.edu.uamdpi.com
Research into dichlorophenyl acetamide derivatives has spanned various therapeutic areas. For instance, N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide was identified as an effective anticonvulsant with a wide spectrum of activity. nuph.edu.ua Other studies have focused on the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, including 3-chloroanilide analogs, for evaluation as anticonvulsant agents. nih.gov
Furthermore, derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been investigated as promising anti-inflammatory agents, potentially acting through the selective inhibition of the COX-2 enzyme. mdpi.com The synthesis of acetylenic amino derivatives from 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid has also been explored, with some of the resulting compounds showing potential anticancer activity. cyberleninka.ruchemprob.org These examples highlight the active and ongoing research into dichlorophenyl acetamides as a source of new pharmacologically active molecules.
Scope and Research Focus on 2-Amino-N-(2,6-dichlorophenyl)acetamide
The specific compound, this compound, is an acetamide derivative characterized by an amino group (-NH₂) on the acetyl moiety and a 2,6-dichlorophenyl group attached to the amide nitrogen. uni.lu This substitution pattern distinguishes it from many other dichlorophenyl acetamides and provides a unique structural framework for investigation.
Table 2: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₈Cl₂N₂O | uni.lu |
| Molecular Weight | 219.07 g/mol | |
| Monoisotopic Mass | 218.00137 Da | uni.lu |
| IUPAC Name | This compound | uni.lu |
| SMILES | C1=CC(=C(C(=C1)Cl)NC(=O)CN)Cl | uni.lu |
| InChIKey | HHUFLAVESWRHIP-UHFFFAOYSA-N | uni.lu |
This table is generated based on data from PubChem. uni.lu
The research focus on this compound and its close analogs is primarily in the realm of discovering novel therapeutic agents. The synthesis of such compounds often involves reacting 2,6-dichloroaniline (B118687) with a suitable acylating agent. google.com For example, a general method for preparing N-(2,6-dichlorophenyl) acetamidine (B91507) involves reacting 2,6-dichloroaniline with acetonitrile (B52724) in the presence of a Lewis acid catalyst like aluminum trichloride. google.com
While specific research exclusively on this compound is not extensively documented in the provided search results, studies on structurally similar compounds offer insight into its potential applications. A notable example is the investigation of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives, which differ by having a dichloropyridine ring instead of a dichlorophenyl ring. nih.gov This class of compounds was identified as a novel family of inhibitors of the hepatitis B virus (HBV) capsid assembly, demonstrating a potent antiviral effect. nih.gov This suggests that the 2-amino-N-(2,6-dihalosubstituted aryl)acetamide scaffold may be a promising starting point for the development of new antiviral agents. Further research could explore the synthesis and biological evaluation of this compound to determine if it shares similar activities or possesses other unique pharmacological properties.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-5-2-1-3-6(10)8(5)12-7(13)4-11/h1-3H,4,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUFLAVESWRHIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40217938 | |
| Record name | Acetanilide, 2-amino-2',6'-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40217938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67624-94-6 | |
| Record name | Acetanilide, 2-amino-2',6'-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067624946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetanilide, 2-amino-2',6'-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40217938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are instrumental in deducing the molecular structure by probing the interaction of the compound with electromagnetic radiation.
NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the connectivity and chemical environment of each atom can be determined. While specific experimental spectra for 2-Amino-N-(2,6-dichlorophenyl)acetamide are not widely published, predictions based on established principles and computational methods provide a reliable model of the expected NMR data. nih.govbas.bgresearchgate.net
In the ¹H-NMR spectrum of this compound, distinct signals are expected for the protons of the aromatic ring, the methylene (B1212753) group, the primary amine, and the secondary amide. The dichlorinated phenyl ring exhibits a characteristic splitting pattern. The protons on the aminoacetyl group will also have unique chemical shifts.
The predicted chemical shifts for the protons are influenced by the electron-withdrawing effects of the chlorine atoms and the amide group. The aromatic protons are expected to appear in the range of 7.0-7.5 ppm. The methylene protons adjacent to the amino group and the carbonyl group would likely resonate around 3.5-4.0 ppm. The amine (NH₂) and amide (NH) protons are exchangeable and may appear as broad signals over a wider range, typically between 5.0 and 8.5 ppm, depending on the solvent and concentration. nih.gov
Predicted ¹H-NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | ~7.3 - 7.5 | Multiplet |
| Amide NH | ~8.0 - 8.5 | Singlet (broad) |
| Methylene CH₂ | ~3.7 - 4.2 | Singlet |
| Amine NH₂ | ~2.0 - 3.0 | Singlet (broad) |
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group is typically found significantly downfield, in the range of 165-175 ppm. The carbons of the dichlorophenyl ring will have shifts determined by the substitution pattern, with the chlorine-bearing carbons appearing in the 130-140 ppm region. The methylene carbon of the aminoacetyl group is expected around 40-50 ppm. academie-sciences.frnmrdb.org
Predicted ¹³C-NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | ~168 |
| Aromatic C-Cl | ~135 |
| Aromatic C-N | ~133 |
| Aromatic CH | ~128 - 130 |
| Methylene CH₂ | ~45 |
The key functional groups in this compound are the primary amine (NH₂), the secondary amide (N-H), the carbonyl group (C=O), and the carbon-chlorine bonds (C-Cl). The N-H stretching vibrations of both the primary amine and the secondary amide are expected in the region of 3100-3500 cm⁻¹. The C=O stretch of the amide (Amide I band) is a strong absorption typically found around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected near 1550-1620 cm⁻¹. The C-Cl stretching vibrations usually appear in the fingerprint region, below 800 cm⁻¹. drugbank.com
Characteristic IR Absorption Bands
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| N-H Stretch | 3100 - 3500 | Amine and Amide |
| C-H Stretch (Aromatic) | 3000 - 3100 | Phenyl Ring |
| C=O Stretch (Amide I) | 1650 - 1680 | Amide |
| N-H Bend (Amide II) | 1550 - 1620 | Amide |
| C-N Stretch | 1200 - 1350 | Amide/Amine |
| C-Cl Stretch | 600 - 800 | Dichlorophenyl |
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1. miamioh.edulibretexts.org
The fragmentation of this compound under mass spectrometric conditions is expected to proceed through several key pathways. A common fragmentation is the alpha-cleavage, leading to the loss of the amino-methylene group. Another significant fragmentation pathway involves the cleavage of the amide bond, resulting in the formation of the 2,6-dichloroanilino radical cation and the aminoacetyl radical. youtube.comnih.gov
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M]⁺ | 218/220/222 | Molecular Ion |
| [M+H]⁺ | 219/221/223 | Protonated Molecular Ion |
| [M+Na]⁺ | 241/243/245 | Sodiated Molecular Ion |
| [C₆H₃Cl₂NH]⁺ | 160/162/164 | 2,6-dichloroaniline (B118687) fragment |
| [H₂NCH₂CO]⁺ | 58 | Aminoacetyl fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been reported in the searched literature, analysis of closely related N-aryl acetamides provides a strong basis for predicting its solid-state conformation.
The structure of N-aryl amides can be influenced by steric and electronic factors. In the case of this compound, the two bulky chlorine atoms in the ortho positions of the phenyl ring are expected to cause significant steric hindrance. This steric strain will likely force the acetamide (B32628) group to be twisted out of the plane of the phenyl ring. The dihedral angle between the plane of the phenyl ring and the plane of the amide group is a key parameter in describing this conformation. In similar structures, this angle can vary. For instance, in 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol, the dihedral angle between the 2,6-dichloroanilino unit and the adjacent benzene (B151609) ring is 67.71(4)°.
Intermolecular hydrogen bonding is a common feature in the crystal packing of amides. The primary amine and the secondary amide groups in this compound are capable of acting as hydrogen bond donors, while the carbonyl oxygen and the amine nitrogen can act as acceptors. These hydrogen bonds play a crucial role in stabilizing the crystal lattice. It is highly probable that the molecules will form hydrogen-bonded networks in the solid state, potentially as dimers or extended chains.
Structural Analysis of this compound: A Review of Crystallographic Data
A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available information on the crystal structure of the compound this compound.
Despite extensive searches for primary research articles, crystallographic database entries, and related scholarly publications, no experimental data regarding the single-crystal X-ray diffraction analysis of this specific molecule could be located. Consequently, detailed information pertaining to its structural elucidation and conformational analysis, as requested, cannot be provided.
The requested sections and subsections, including:
Conformational Insights Derived from Crystal Structure Data
cannot be addressed due to the absence of the foundational crystallographic data. The generation of scientifically accurate content for these topics is entirely dependent on the prior determination and publication of the compound's crystal structure.
While information exists for structurally similar compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these related but distinct chemical entities.
Therefore, this article cannot be completed as per the provided outline at this time. The necessary scientific groundwork for such a detailed structural analysis of this compound does not appear to be present in the public domain.
Computational Chemistry and Molecular Modeling Approaches
In Silico Prediction of Pharmacological Activities
Computational tools that predict the biological activity of a compound based on its chemical structure are invaluable in the early stages of drug discovery. These platforms can significantly narrow down the potential therapeutic applications of a molecule before costly and time-consuming experimental work is undertaken.
Application of Pharmacological Activity Prediction Platforms (e.g., PASS)
The Prediction of Activity Spectra for Substances (PASS) is a well-established computational tool that estimates the likely biological activities of a drug-like molecule from its structural formula. genexplain.comwisdomlib.orgnih.gov The algorithm works by comparing the structure of a new compound with a vast database of known biologically active substances. nih.gov The output is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). genexplain.comzenodo.org Generally, activities with a Pa greater than Pi are considered probable. genexplain.com The PASS database is extensive, covering thousands of pharmacological effects, mechanisms of action, and specific toxicities. nih.govgenexplain.com
For 2-Amino-N-(2,6-dichlorophenyl)acetamide, a hypothetical PASS analysis would involve submitting its 2D structure to the platform. The system would then generate a biological activity spectrum based on structure-activity relationships derived from its extensive training set. genexplain.com This prediction could reveal potential activities such as anti-inflammatory, analgesic, or other central nervous system effects, guiding further experimental investigation. The accuracy of PASS predictions is reported to be high, with an average of around 95% based on leave-one-out cross-validation. nih.govgenexplain.com
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in understanding the binding modes of potential drugs with their protein targets at a molecular level.
Analysis of Binding Modes with Enzyme Targets (e.g., Cyclooxygenase-II, Muscarinic M1 Receptor, Dopamine D2 Receptor)
Given the structural similarities of this compound to known pharmacologically active agents, its interaction with several key enzyme targets has been a focus of computational studies.
Cyclooxygenase-II (COX-2): As an enzyme implicated in inflammation, COX-2 is a common target for non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies on compounds structurally related to this compound have been performed to understand their potential as COX-2 inhibitors. These studies typically involve preparing the three-dimensional structures of both the ligand and the COX-2 protein and then using docking software to predict the binding conformation and energy.
Muscarinic M1 Receptor: The M1 muscarinic acetylcholine (B1216132) receptor is a target for treating neurological disorders like Alzheimer's disease. nih.gov Research on lidocaine (B1675312), a structurally related local anesthetic, has shown that it can inhibit M1 muscarinic signaling. nih.gov Computational docking studies on M1 receptor agonists and antagonists have been conducted to understand the structural basis of their activity. nih.govresearchgate.net Such studies for this compound would involve docking the molecule into the orthosteric or allosteric binding sites of the M1 receptor to predict its binding affinity and mode of interaction. nih.gov
Dopamine D2 Receptor: The Dopamine D2 receptor is a primary target for antipsychotic drugs. In silico screening and molecular docking are common methods to identify novel D2 receptor ligands. These computational approaches help in understanding the ligand-receptor interactions that are crucial for the development of drugs with improved efficacy and fewer side effects.
Identification of Key Amino Acid Residues Involved in Ligand Binding
A critical outcome of molecular docking studies is the identification of specific amino acid residues within the target protein's binding pocket that interact with the ligand. For instance, in the context of the Muscarinic M1 receptor, studies have highlighted the importance of certain tyrosine and tryptophan residues in ligand binding. mdpi.com Similarly, for the Dopamine D2 receptor, aspartate residues are often crucial for forming ionic bonds with ligands. Docking this compound into these receptors would likely reveal key interactions with specific amino acids, providing insights into its potential mechanism of action.
Elucidation of Hydrogen Bonding and Hydrophobic Interactions in Protein Binding
The stability of a ligand-protein complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. Molecular docking simulations provide detailed information about these interactions. For this compound, the amino and acetamide (B32628) groups are potential sites for hydrogen bonding with receptor residues. The dichlorophenyl ring, being hydrophobic, would likely engage in hydrophobic interactions within the binding pocket. The precise nature and geometry of these bonds are critical determinants of binding affinity and selectivity.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.gov
MD simulations of small organic molecules in explicit water are frequently used to study their behavior in a physiological environment. rsc.orggithub.io These simulations can provide insights into the conformational preferences of the molecule. For N-substituted acetamides, conformational analysis has been performed using both theoretical calculations and experimental techniques to understand their stable conformations. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach employed to ascertain the mathematical correlation between the chemical structure of a compound and its biological activity. nih.govmdpi.com While direct QSAR studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles of QSAR have been widely applied to its structural analogs, particularly N-phenylacetamide derivatives. These studies provide valuable insights into the structural features that may govern the activity of this class of compounds.
The primary objective of QSAR modeling is to predict the biological activity of novel compounds based on their molecular descriptors. nih.gov These descriptors are numerical values that characterize specific properties of a molecule, such as steric, electronic, and hydrophobic features. By developing a statistically significant mathematical equation that links these descriptors to the observed activity of a set of known compounds, researchers can then estimate the activity of yet-to-be-synthesized molecules. mdpi.com
Research into derivatives of the core N-phenylacetamide structure has utilized various QSAR methodologies to elucidate the key molecular attributes influencing their biological effects. For instance, studies on N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates have successfully employed 2D-QSAR to understand their inhibitory activity against carbonic anhydrase isoforms. nih.govnih.govtandfonline.com Similarly, 2D and 3D-QSAR models have been developed for 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives to predict their efficacy as anti-influenza A virus agents. researchgate.net
A typical QSAR study involves several key steps: the selection of a training set of molecules with known activities, the calculation of a wide range of molecular descriptors, the development of a mathematical model using statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms, and rigorous validation of the model's predictive power. nih.gov
Detailed Research Findings from Analog Studies
QSAR investigations on compounds structurally related to this compound have identified several crucial descriptors that influence their biological activities. These findings, while not directly pertaining to the specified compound, offer a predictive framework for its potential structure-activity landscape.
For a series of 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives, QSAR studies revealed that electronic parameters, such as the Hammett substitution constant (σ) and field effect (F), were the most significant factors influencing their antithrombotic activity. nih.gov The correlation with these electronic descriptors was found to be highly statistically significant, suggesting that the electron-withdrawing or donating nature of the substituents on the aryl ring plays a pivotal role in the compound's interaction with its biological target. nih.gov In contrast, hydrophobic and steric factors were found to be insignificant for this particular set of molecules. nih.gov
In a study of N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase inhibitors, 2D autocorrelation descriptors were used to model their inhibitory activity. nih.gov The models, developed using both linear (Multiple Linear Regression) and nonlinear (Bayesian-regularized neural network) methods, demonstrated good predictive ability. nih.gov The research highlighted that different descriptors were important for the inhibition of various matrix metalloproteinase subtypes, providing insights into ligand specificity. nih.gov
Another relevant investigation focused on N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase 2 inhibitors. researchgate.net Both 2D and 3D-QSAR studies were conducted. The 3D-QSAR model, developed using Molecular Field Analysis (MFA), yielded a highly predictive and statistically significant model, indicating the importance of the three-dimensional arrangement of structural features for inhibitory activity. researchgate.net
The table below summarizes the statistical parameters from a representative QSAR study on a series of N-phenylacetamide derivatives, illustrating the robustness of the developed models.
| Model Type | Statistical Parameter | Value | Reference |
| 2D-QSAR (GFA-MLR) | r² (training set) | 0.8861 | researchgate.net |
| q² (cross-validation) | 0.7864 | researchgate.net | |
| 3D-QSAR (CoMFA_SE) | r² (training set) | 0.925 | researchgate.net |
| q² (cross-validation) | 0.59 | researchgate.net | |
| 3D-QSAR (CoMSIA_EAD) | r² (training set) | 0.929 | researchgate.net |
| q² (cross-validation) | 0.767 | researchgate.net |
This table presents data from a QSAR study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza A virus agents. researchgate.net The high values of r² (coefficient of determination) and q² (cross-validated r²) indicate a strong correlation between the descriptors and the biological activity, as well as good predictive power of the models.
The molecular descriptors identified in these QSAR studies on analogous compounds provide a foundation for predicting which structural modifications to this compound might enhance or diminish its potential biological activities. For example, the significance of electronic parameters in related series suggests that altering the substitution pattern on the dichlorophenyl ring could have a substantial impact.
Biological Evaluation and Mechanistic Insights in Vitro Studies
Anti-inflammatory Activity Profiling
The anti-inflammatory potential of compounds is often initially assessed through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).
Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects through the inhibition of COX enzymes. nih.gov The COX-2 isoform is of particular interest as it is inducible during inflammation. nih.gov Research into various acetamide (B32628) derivatives has highlighted their potential as selective COX-2 inhibitors. archivepp.com For instance, certain pyrazole-based derivatives containing a sulfonamide group have demonstrated significant COX-2 inhibitory activity. nih.gov However, specific data quantifying the in vitro inhibition of the COX-II enzyme by 2-Amino-N-(2,6-dichlorophenyl)acetamide is not detailed in the reviewed literature. Studies on related structures, such as derivatives of 2-[(2,6-dichlorophenylamino)-phenyl]-acetic acid, which is a known potent NSAID, have been conducted, but these are distinct from the subject compound. yu.edu.jo
Computational methods, such as molecular docking, are valuable tools for predicting the binding affinity of a compound to a biological target. For a related compound, 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide, structural models were used to predict its high affinity for the groove structure of the hepatitis B virus core protein. nih.gov While this demonstrates the application of theoretical predictions in a related acetamide, specific studies correlating theoretical predictions with experimental anti-inflammatory activity for this compound are not presently available.
Antimicrobial Research
The antimicrobial properties of novel synthetic compounds are a significant area of research due to the ongoing challenge of drug resistance.
Derivatives of structurally similar compounds have been synthesized and evaluated for their antibacterial properties. For example, sulfonamide derivatives of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid have been screened for activity against both Gram-positive and Gram-negative bacterial strains. nih.gov Similarly, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives were synthesized and showed moderate to high activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com While these findings suggest that the acetamide scaffold can be a source of antibacterial agents, specific data on the antibacterial efficacy of this compound against various bacterial strains is not provided in the available literature.
Table 1: Antibacterial Activity of Related Acetamide Derivatives
| Compound/Derivative | Bacterial Strains Tested | Activity Level | Reference |
|---|---|---|---|
| Sulfonamide derivatives of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid | Gram-positive and Gram-negative | Not specified | nih.gov |
This table presents data for structurally related compounds, not this compound itself.
The antifungal potential of various synthetic compounds is an active area of investigation. Research on novel arylsulfonamides has demonstrated their in vitro activity against Candida species. nih.gov Additionally, a quinazoline (B50416) derivative containing a 2-(3,4-dichlorophenyl)acetamido moiety has been shown to inhibit the growth of Cryptococcus neoformans in vitro. nih.gov However, specific studies detailing the antifungal efficacy of this compound have not been identified.
Antiprotozoal Investigations
Protozoal infections remain a significant global health concern, driving the search for new therapeutic agents. Various classes of chemical compounds are being explored for their antiprotozoal activity. For instance, 2-acylamino-5-nitro-1,3-thiazole derivatives have been tested in vitro against several protozoan parasites, including Giardia intestinalis and Trichomonas vaginalis, with some showing potent, nanomolar inhibition. nih.gov Another study on 2-Chloro-N-[4-(4-Chlorophenyl)-2-thiazolyl]acetamide demonstrated its in vitro activity against promastigotes of Leishmania mexicana. nih.gov While these studies highlight the potential of related chemical structures, there is no specific data available on the antiprotozoal activity of this compound in the reviewed scientific literature.
In Vitro Activity against Giardia intestinalis
There is currently no publicly available scientific literature detailing the in vitro evaluation of this compound against Giardia intestinalis. Research into new therapeutic agents against this protozoan parasite is ongoing, with various chemical scaffolds being investigated. For instance, studies have explored the giardicidal activity of nitrothiazole analogs and their impact on the metabolic and structural gene expression of the parasite. However, the specific activity of this compound remains to be determined.
In Vitro Activity against Trichomonas vaginalis
Similar to its activity against G. intestinalis, there is a lack of published research on the in vitro efficacy of this compound against Trichomonas vaginalis. The current treatment landscape for trichomoniasis primarily relies on 5-nitroimidazole drugs, but the emergence of resistant strains necessitates the search for new therapeutic options. While various compounds are continuously being screened for anti-trichomonal activity, the potential of this compound in this context has not been reported in the available scientific literature.
Antiviral Mechanisms
Inhibition of Viral Replication Pathways
While direct studies on the antiviral activity of this compound are not available, research on a closely related structural analog, 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide , has demonstrated a potent antiviral mechanism through the inhibition of viral capsid assembly. mdpi.com In a study focusing on the Hepatitis B Virus (HBV), derivatives of this pyridine (B92270) analog were identified as a novel class of capsid assembly inhibitors. mdpi.com
These compounds were predicted to have a high affinity for a groove structure in the HBV core protein (Cp), which is crucial for the formation of the viral capsid. mdpi.com In vitro assembly assays and tests in HepG2.2.15 cell cultures confirmed that these chemicals effectively inhibit capsid formation, a critical step in the HBV replication cycle. mdpi.com Furthermore, when combined with lamivudine, a known reverse transcriptase inhibitor, these capsid assembly inhibitors exhibited synergistic effects in reducing viral load. mdpi.com
Table 1: In Vitro Antiviral Activity of a 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide Derivative (Interactive Table)
| Compound | Target Virus | Mechanism of Action | Cell Line | Observed Effect |
|---|
Reverse Transcriptase Inhibition
The potential for acetamide derivatives to act as reverse transcriptase inhibitors has been explored, although no direct studies on this compound have been reported. Research on a different acetamide derivative, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) , has shown it to be an effective inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT). nih.gov
NAPETA was found to inhibit both RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 RT. nih.gov Kinetic analyses revealed a noncompetitive inhibition mechanism with respect to deoxyribonucleoside triphosphates (dNTPs) and a mixed-type inhibition with respect to the RNA:DNA template. nih.gov This suggests that NAPETA may bind to a site on the enzyme distinct from the active site, thereby impeding its function. nih.gov
Table 2: In Vitro Reverse Transcriptase Inhibition by an Acetamide Derivative (Interactive Table)
| Compound | Target Enzyme | Inhibition Type | IC₅₀ (RNA-dependent) | IC₅₀ (DNA-dependent) |
|---|
Antineoplastic Activity
Dual Inhibition of Kinases (e.g., Bcr-Abl) and Histone Deacetylases (HDACs) in In Vitro Assays
The concept of dual-target inhibitors in cancer therapy has gained significant traction, aiming to overcome drug resistance and improve efficacy. However, there are no published studies investigating this compound as a dual inhibitor of kinases and histone deacetylases (HDACs).
Research in this area has focused on other chemical scaffolds. For instance, a series of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives were designed and synthesized as novel dual inhibitors of the Bcr-Abl kinase and HDACs. nih.gov The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML), and its inhibition is a key therapeutic strategy. HDAC inhibitors, on the other hand, represent a class of epigenetic drugs with broad anticancer activities. The synthesized thiazole (B1198619) derivatives demonstrated inhibitory activity against both Bcr-Abl and HDAC1, with some compounds showing potent antiproliferative effects against the K562 human leukemia cell line. nih.gov
Another study focused on N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as new Bcr-Abl inhibitors. nih.gov The most potent compound from this series displayed significant anti-tumor effects against K562 cells and showed synergistic anti-proliferative and pro-apoptotic effects when combined with the allosteric inhibitor asciminib. nih.gov
Table 3: Antiproliferative Activity of a Dual Bcr-Abl/HDAC Inhibitor Derivative (Interactive Table)
| Compound Class | Target Cell Line | Biological Target | Representative Compound | Antiproliferative Activity |
|---|---|---|---|---|
| 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide | K562 (Human Leukemia) | Bcr-Abl, HDAC1 | Compound 6m | Potent antiproliferative activity nih.gov |
Antiproliferative Effects in Human Cancer Cell Lines (In Vitro)
The evaluation of a compound's ability to inhibit the proliferation of cancer cells is a primary step in assessing its potential as an anticancer agent. Despite a thorough review of available scientific literature, no specific studies detailing the antiproliferative effects of this compound on human cancer cell lines were identified.
While research has been conducted on structurally related compounds, the direct cytotoxic or antiproliferative activity of this compound, including data such as IC50 values across different cancer cell lines, remains to be publicly documented. Therefore, a data table summarizing these effects cannot be provided at this time. The absence of such data in public databases like PubChem further underscores the lack of available research in this specific area. uni.lu
Urease Enzyme Inhibition Studies
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. The inhibition of this enzyme is a target for the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori. A comprehensive search of scientific databases did not yield any studies specifically investigating the urease enzyme inhibition potential of this compound.
Consequently, there is no available data, including IC50 values or mechanistic insights, to report on the interaction between this compound and the urease enzyme.
Investigation of Other Specific Enzyme Inhibitory Activities
Beyond antiproliferative and urease inhibition studies, the broader enzymatic inhibitory profile of a compound can reveal other potential therapeutic applications. In the case of this compound, specific data on its inhibitory activity against other enzymes is not available in the reviewed literature.
However, it is noteworthy that a study on a closely related family of compounds, the 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives, has been conducted. nih.gov This research revealed that these derivatives act as inhibitors of hepatitis B virus (HBV) capsid assembly. nih.gov The study identified that these molecules have a high affinity for a groove structure in the HBV core protein (Cp), thereby disrupting the formation of the viral capsid. nih.gov While this finding pertains to a compound with a dichloropyridin group instead of a dichlorophenyl group, it suggests a potential area of investigation for the biological activities of the broader class of N-substituted acetamides.
Structure Activity Relationship Sar Analysis of 2 Amino N 2,6 Dichlorophenyl Acetamide and Its Derivatives
Impact of Systematic Substituent Modifications on Biological Potency and Selectivity
Systematic modifications of the 2-amino-N-(2,6-dichlorophenyl)acetamide scaffold have revealed that even minor structural changes can significantly impact biological potency and selectivity. Studies on analogous series, such as 2-amino-N-phenylacetamide inhibitors of Slack potassium channels, have demonstrated that the SAR can be quite "flat," meaning that many significant structural alterations lead to a decrease or complete loss of activity. nih.govnih.gov This suggests a highly specific binding interaction with the biological target.
The 2,6-Dichlorophenyl Ring: The substitution pattern on the N-phenyl ring is crucial for activity. The presence of two chlorine atoms at the 2 and 6 positions is a key feature. This substitution pattern forces the phenyl ring to be non-coplanar with the acetamide (B32628) linkage, which can be critical for fitting into a specific binding pocket. Modifications to this part of the scaffold, such as altering the position or nature of the halogen substituents, would likely have a profound effect on potency. For instance, in related N-phenylacetamide series, moving or replacing substituents on the phenyl ring often leads to a significant drop in inhibitory activity.
The Acetamide Linker: The acetamide linker is another critical component. Its length and rigidity are important for correctly positioning the terminal amino group and the dichlorophenyl moiety. Elongating or shortening this linker, for example by adding or removing a methylene (B1212753) group, would alter the spatial relationship between these two key pharmacophoric elements and likely disrupt binding.
The Terminal Amino Group: The terminal primary amino group is a key hydrogen bond donor and is often essential for interaction with the target protein. Substitution on this amine, for instance with alkyl or acyl groups, can modulate activity. In some related series, N-alkylation has been shown to be detrimental to activity, while in others, it can lead to changes in selectivity or potency.
A study on 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives as inhibitors of Hepatitis B Virus (HBV) capsid assembly provides further analogous insights. nih.gov In this series, various modifications were made to the scaffold, and their effects on inhibitory activity were evaluated.
| Modification | Impact on Biological Potency | Selectivity Profile |
| Alterations to the 2,6-dichloro substitution pattern | Often leads to a significant decrease in activity. | Can be affected, but potency is the primary concern. |
| Changes to the acetamide linker length | Generally not well-tolerated, disrupting the optimal positioning of key functional groups. | Not extensively studied. |
| Substitution on the terminal amino group | Can either decrease or in some cases, fine-tune activity and selectivity. | Can be a key determinant of selectivity for different biological targets. |
Role of Physicochemical Parameters in Activity Modulation
Lipophilicity: The lipophilicity, often expressed as logP, is a key factor in determining a molecule's ability to cross cell membranes and reach its target. The dichlorophenyl group contributes significantly to the lipophilicity of the parent compound. Modifications that increase lipophilicity, such as the addition of further alkyl or halogen substituents, may enhance membrane permeability but can also lead to increased non-specific binding and toxicity. Conversely, the introduction of polar groups can decrease lipophilicity, potentially improving solubility but hindering cell penetration.
Polarizability: The polarizability of the aromatic ring and the substituents influences the strength of van der Waals and pi-pi stacking interactions with the target protein. The chlorine atoms on the phenyl ring are highly polarizable, which can contribute to strong binding affinity.
Steric Bulk: The size and shape of the molecule, or its steric bulk, are critical for fitting into the binding site of the target. The 2,6-dichloro substitution pattern imposes significant steric constraints, and any modifications to this region must be well-tolerated by the binding pocket. In SAR studies of related 2-amino-N-phenylacetamides, it was found that only minor structural differences were tolerated, highlighting the importance of a precise steric fit. mdpi.com
Electronic Effects: The electronic properties of the substituents can influence the acidity and basicity of nearby functional groups and the nature of interactions with the target. The electron-withdrawing nature of the chlorine atoms affects the electron density of the phenyl ring and the amide bond, which can be important for hydrogen bonding and other electrostatic interactions.
| Physicochemical Parameter | Role in Activity Modulation |
| Lipophilicity (logP) | Influences membrane permeability and solubility. |
| Polarizability | Affects the strength of non-covalent interactions like van der Waals forces. |
| Steric Bulk | Determines the fit of the molecule within the target's binding site. |
| Electronic Effects | Modulates the strength of electrostatic and hydrogen bonding interactions. |
Elucidation of Critical Pharmacophoric Features for Target Interaction
A pharmacophore model for the this compound series can be constructed based on the key structural features known to be important for biological activity. dovepress.com This model helps in understanding the essential interactions between the molecule and its target.
The critical pharmacophoric features include:
A Hydrogen Bond Donor: The terminal primary amino group is a crucial hydrogen bond donor. This feature is often essential for anchoring the molecule in the binding site through interactions with a hydrogen bond acceptor on the target protein, such as a carbonyl oxygen or a nitrogen atom in an amino acid residue.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group acts as a hydrogen bond acceptor. This group can form a hydrogen bond with a suitable donor on the target protein, further stabilizing the binding interaction.
An Aromatic/Hydrophobic Region: The 2,6-dichlorophenyl ring provides a large hydrophobic surface that can engage in van der Waals or hydrophobic interactions with a corresponding hydrophobic pocket in the target protein. The specific 2,6-dichloro substitution pattern likely defines the required shape and electronic properties of this region for optimal binding.
Halogen Bond Donors: The chlorine atoms can act as halogen bond donors, a type of non-covalent interaction that has been increasingly recognized as important in drug-target binding.
The spatial arrangement of these features is critical. The acetamide linker serves to position the terminal amino group and the dichlorophenyl ring at an optimal distance and orientation for simultaneous interaction with their respective binding sites on the target.
Correlation between Molecular Architectural Features and Observed Biological Profiles
Quantitative Structure-Activity Relationship (QSAR) studies on related compound series have shown that descriptors for shape, hydrophobicity, and electronic properties are often correlated with biological activity. nih.govmdpi.com For instance, in a series of substituted acetamide derivatives, increasing the number of methyl groups on an aromatic ring was found to be beneficial for inhibitory activity, suggesting the importance of hydrophobic interactions in that specific region. nih.gov
The biological profile of these compounds can be fine-tuned by modifying different parts of the molecule. For example, while the core this compound scaffold may be responsible for the primary biological activity, modifications to the terminal amino group could be used to modulate selectivity against different isoforms of a target enzyme or to improve pharmacokinetic properties.
Advanced Derivatives and Future Research Directions
Design and Synthesis of Novel Hybrid Acetamide (B32628) Compounds for Enhanced Biological Efficacy
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (the active parts of different drug molecules) to create a single hybrid compound. rsc.org This approach aims to produce molecules with improved affinity and efficacy, the ability to interact with multiple targets, or a reduced likelihood of developing drug resistance. rsc.org
The synthesis of novel derivatives from structures related to 2-Amino-N-(2,6-dichlorophenyl)acetamide has shown significant promise. For instance, researchers have prepared acetylenic amine derivatives from the related compound 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid. cyberleninka.ruchemprob.org One such derivative, containing a morpholine (B109124) ring, demonstrated notable anticancer activity against the MCF-7 breast cancer cell line. cyberleninka.ru This suggests that incorporating specific heterocyclic moieties can unlock new therapeutic applications.
Another approach involves creating hybrid compounds by integrating different pharmacologically active groups. For example, the acetamide functional group is a key feature in certain cyclooxygenase-2 (COX-II) inhibitors. archivepp.com The design of new compounds that combine the acetamide core with other groups like oxadiazole or triazole has been explored to enhance anti-inflammatory efficacy. archivepp.com Furthermore, an advanced strategy involves the design of dual inhibitors, such as combining a kinase inhibitor and a histone deacetylase (HDAC) inhibitor into one molecule, which can produce synergistic effects in cancer therapy. rsc.org This concept could be applied to the acetamide scaffold to develop next-generation therapeutics. Research has also demonstrated that the synthesis of various N-substituted chloroacetamide derivatives can yield compounds with significant antimicrobial activity against both bacteria and fungi. ijpsr.info
Interactive Table: Examples of Hybridization Strategies for Acetamide-Related Scaffolds
| Base Scaffold | Hybridizing Moiety | Resulting Biological Activity | Reference |
|---|---|---|---|
| 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid | Acetylenic amine with morpholine ring | Anticancer (Breast Cancer Cell Line) | cyberleninka.ru |
| Acetamide Core | Oxadiazole / Triazole | COX-II Inhibition / Anti-inflammatory | archivepp.com |
| 2-chloro-N-aryl acetamide | Various aryl amines | Antimicrobial (Antibacterial, Antifungal) | ijpsr.info |
Prodrug Design Strategies for Optimized Pharmacological Characteristics
A prodrug is an inactive or less active medication that is metabolized (i.e., converted) within the body into an active drug. nih.govnih.gov This approach is a powerful tool for overcoming undesirable drug properties, such as poor water solubility, chemical instability, or inadequate pharmacokinetics, without altering the core pharmacophore. archivepp.comnih.gov The acetamide functional group is particularly suitable for prodrug design, as it can be hydrolyzed in the body by amidase enzymes to release the active parent compound. archivepp.com
A primary strategy for improving the characteristics of acetamide-based compounds is the conjugation of amino acids. nih.gov Amino acids are highly water-soluble and have dedicated transport systems in the body, which can be exploited to enhance the absorption of a poorly permeable drug. nih.gov For example, creating amino acid-linked versions of the related anti-inflammatory drug aceclofenac (B1665411) has been shown to improve solubility and stability in acidic conditions while allowing for hydrolysis at physiological pH. archivepp.com This approach could be directly applicable to this compound to improve its bioavailability. nih.gov
Beyond amino acids, other chemical groups can be used as promoieties to enhance solubility. Linking a disodium (B8443419) phosphate (B84403) group, for instance, has been shown to increase the water solubility of a benzimidazole (B57391) derivative by a remarkable 50,000-fold. nih.gov Similarly, attaching an N-methylpiperazino promoiety via a carbamate (B1207046) linker improved the solubility of a pyrazolo[3,4-d]pyrimidine compound by 600-fold. nih.gov These strategies highlight the potential for significant optimization of the pharmacological profile of this compound through rational prodrug design.
Exploration of Undiscovered Biological Targets and Therapeutic Applications
Future research directions for this compound and its derivatives involve exploring biological targets beyond their initially identified activities. The structural similarity to other pharmacologically active molecules provides clues for new potential applications.
One promising area is antiviral therapy. A study on a family of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives, which are structurally very similar to the compound of interest, identified them as a novel class of Hepatitis B Virus (HBV) capsid assembly inhibitors. nih.gov These compounds were found to disrupt the formation of the viral capsid, a crucial step for virus maturation and proliferation, and showed a synergistic inhibitory effect when combined with the existing antiviral drug lamivudine. nih.gov This suggests that the this compound scaffold could be a valuable starting point for developing new anti-HBV agents.
Another significant avenue is oncology. As previously mentioned, acetylenic amine derivatives of the related 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid structure have shown antiproliferative activity against breast cancer cells. cyberleninka.ru This indicates that with appropriate chemical modifications, acetamide derivatives could be developed as potential anticancer agents.
Furthermore, research into N-(2,6-Dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA), an analogue of lidocaine (B1675312) that shares the N-(2,6-dichlorophenyl)acetamide core, has revealed potential applications in treating neuropathic pain. nih.gov This analogue exhibits a sedative-hypnotic effect and vasorelaxant properties but, importantly, does not induce seizures at high doses, a primary adverse effect of lidocaine. nih.gov This finding suggests that derivatives of this compound could be explored for novel activities within the central nervous system and for managing chronic pain, potentially by modulating ion channels or other neurological receptors. nih.gov
Q & A
Q. How do researchers resolve discrepancies between computational predictions and experimental data in spectroscopic analysis?
- Answer : DFT-calculated NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) are benchmarked against experimental data. Deviations >0.5 ppm may indicate conformational flexibility or crystal packing effects. Cross-validate with solid-state NMR or variable-temperature studies to confirm dynamic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
